molecular formula C17H11Cl2F2N3 B2619035 3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline CAS No. 320422-66-0

3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline

Cat. No.: B2619035
CAS No.: 320422-66-0
M. Wt: 366.19
InChI Key: HRGAWQNKTLJYOK-LSFURLLWSA-N
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Description

3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline is a synthetic organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline typically involves the condensation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-2,4-difluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common solvents used in the synthesis include dimethylformamide (DMF) and ethanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s halogen atoms and pyrazole ring are key structural features that contribute to its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline
  • 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-chloro-2,4-difluoroaniline

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of halogen atoms and the pyrazole ring

Properties

IUPAC Name

N-(3-chloro-2,4-difluorophenyl)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F2N3/c1-24-17(19)11(16(23-24)10-5-3-2-4-6-10)9-22-13-8-7-12(20)14(18)15(13)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGAWQNKTLJYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=C(C(=C(C=C3)F)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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